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Compound of Interest

Compound Name: PF 670462-d11

CAS No.: 1794885-93-0

Cat. No.: B589042 Get Quote

The primary difference between these two compounds lies in their isotopic composition, which

dictates their utility in research.

Chemical Identity
PF-670462 (Parent Compound):

IUPAC Name: 4-[1-cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine.[1][3]

Molecular Formula:

(commonly supplied as dihydrochloride salt).[1][3]

Role: Bioactive small molecule inhibitor.[1][4]

Target: Selectively inhibits CK1

(

nM) and CK1

(

nM).[1][3][4][5]
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PF-670462-d11 (Deuterated Analog):

Modification: Replacement of 11 protium (

) atoms with deuterium (

) atoms, typically on the cyclohexyl ring.

Molecular Weight Shift:

Da relative to the parent.

Role: Analytical Internal Standard (IS).[1]

Target: None (used for instrument calibration).

Physicochemical Comparison Table
Feature PF-670462 (Analyte)

PF-670462-d11 (Internal
Standard)

Molecular Weight (Free Base) ~337.4 g/mol ~348.5 g/mol

Isotopic Signature Natural abundance
Enriched Deuterium (

D)

Chromatographic Behavior
Elutes at

(Retention Time)

Co-elutes with parent (slight

shift possible due to deuterium

isotope effect)

Mass Spectrometry (MRM)

Transitions from parent

precursor (e.g., 338

product)

Transitions from heavy

precursor (e.g., 349

heavy product)

Primary Application
Circadian Phase Shifting, Anti-

fibrotic studies

Normalization of matrix effects

in LC-MS/MS

Part 2: Mechanistic Divergence & Applications[1]
The Biological Mechanism (PF-670462)
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PF-670462 functions by competitively binding to the ATP-binding pocket of CK1

and CK1

.[1] In the mammalian circadian clock, CK1 mediates the phosphorylation of PERIOD (PER)
proteins. Phosphorylation triggers the recruitment of

-TrCP E3 ubiquitin ligase, leading to PER degradation.

Inhibition Effect: By blocking CK1, PF-670462 stabilizes PER proteins, delaying their

degradation.[1] This extends the circadian period (

) and causes phase delays in the circadian rhythm.

The Analytical Mechanism (PF-670462-d11)
PF-670462-d11 is not intended for dosing in biological efficacy studies due to the high cost and

potential Kinetic Isotope Effects (KIE) that could alter metabolic stability.[1] Its value is in Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Matrix Effect Correction: Biological samples (plasma, brain homogenate) contain

phospholipids and salts that suppress ionization in the MS source. Because PF-670462-d11

is chemically identical (save for mass) to the analyte, it experiences the exact same

suppression and extraction efficiency.[6]

Quantification: The ratio of the Analyte Area to the IS Area is used for quantification,

mathematically canceling out errors from sample loss or instrument drift.

Part 3: Visualization of Pathways and Workflows
Diagram 1: CK1 Signaling & PF-670462 Mechanism
This diagram illustrates the circadian negative feedback loop and where PF-670462 intervenes.

[1]
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Caption: PF-670462 inhibits CK1-mediated phosphorylation of PER, preventing degradation

and delaying circadian phase.

Diagram 2: LC-MS/MS Bioanalytical Workflow
This workflow demonstrates how the d11 variant is used to validate data.
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Caption: Workflow utilizing PF-670462-d11 to normalize extraction recovery and ionization

suppression in LC-MS/MS.

Part 4: Experimental Protocols
Protocol A: Circadian Phase Shifting (In Vivo)
Objective: To induce a phase delay in murine circadian rhythms using PF-670462.[1]

Animal Housing: House C57BL/6 mice in individual cages equipped with running wheels.

Entrain to a 12:12 Light:Dark (LD) cycle for 14 days.

Baseline Recording: Transfer mice to Constant Darkness (DD) for 24 hours to establish the

endogenous free-running period (CT: Circadian Time).[1]

Compound Preparation:

Dissolve PF-670462 (dihydrochloride) in 20% (2-Hydroxypropyl)-

-cyclodextrin (vehicle) to improve solubility.

Target concentration: 3–10 mg/mL depending on dose.[1]

Dosing:

Administer PF-670462 via subcutaneous (s.c.) injection at Circadian Time 12 (CT12)

(activity onset).[1]

Dose: 30–50 mg/kg.[1]
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Measurement: Continue monitoring wheel-running activity in DD for 7–10 days post-injection.

Analysis: Calculate the phase shift by fitting regression lines to activity onsets before and

after treatment. Expect a phase delay (shift to the right) of 2–4 hours depending on dose.

Protocol B: Quantitative Bioanalysis (LC-MS/MS)
Objective: To quantify PF-670462 levels in mouse plasma using PF-670462-d11 as the Internal

Standard.

Standard Preparation:

Analyte Stock: 1 mg/mL PF-670462 in DMSO.[1]

IS Stock: 1 mg/mL PF-670462-d11 in DMSO.[1]

Working IS Solution: Dilute IS stock to 100 ng/mL in 50:50 Methanol:Water.

Sample Processing:

Aliquot 50

L of plasma into a 96-well plate.

Add 20

L of Working IS Solution (PF-670462-d11) to every well (standards, QCs, and samples).

Add 200

L of cold Acetonitrile to precipitate proteins.[1]

Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).

LC-MS/MS Parameters:

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
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MRM Transitions (Positive Mode ESI):

PF-670462:[1][3][5][7][8][9][10][11][12]

338.2

199.1 (Quantifier).[1]

PF-670462-d11:

349.3

205.1 (Quantifier).[1]

Calculation: Plot the peak area ratio (Analyte/IS) against concentration. The d11 IS corrects

for any variation in injection volume or ionization efficiency.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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